Methyl 2-chloro-4-formyl-3-hydroxybenzoate

Nucleophilic aromatic substitution S_NAr kinetics Rate enhancement

Methyl 2-chloro-4-formyl-3-hydroxybenzoate (CAS 1427439-06-2, molecular formula C₉H₇ClO₄, molecular weight 214.60 g/mol) is a trisubstituted benzoate ester bearing chloro (C2), hydroxy (C3), and formyl (C4) groups on the aromatic ring. Its canonical SMILES is COC(=O)C1=C(C(=C(C=C1)C=O)O)Cl.

Molecular Formula C9H7ClO4
Molecular Weight 214.60 g/mol
Cat. No. B13698770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-formyl-3-hydroxybenzoate
Molecular FormulaC9H7ClO4
Molecular Weight214.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)C=O)O)Cl
InChIInChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(4-11)8(12)7(6)10/h2-4,12H,1H3
InChIKeyWISIHURCLBKIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloro-4-Formyl-3-Hydroxybenzoate: Procurement-Relevant Identity, Substitution Pattern, and Physicochemical Baseline


Methyl 2-chloro-4-formyl-3-hydroxybenzoate (CAS 1427439-06-2, molecular formula C₉H₇ClO₄, molecular weight 214.60 g/mol) is a trisubstituted benzoate ester bearing chloro (C2), hydroxy (C3), and formyl (C4) groups on the aromatic ring . Its canonical SMILES is COC(=O)C1=C(C(=C(C=C1)C=O)O)Cl. The compound belongs to the substituted salicylaldehyde ester class and serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor in phosphodiesterase 4 (PDE4) inhibitor synthesis . Its closest structural analogs include the positional isomer methyl 5-chloro-3-formyl-2-hydroxybenzoate (CAS 87633-23-6), the non-chlorinated analog methyl 3-formyl-4-hydroxybenzoate (CAS 24589-99-9), and the deformylated analog methyl 2-chloro-4-hydroxybenzoate (CAS 104253-44-3), each of which presents distinct reactivity and application profiles that preclude simple interchangeability [1].

Why In-Class Substitution of Methyl 2-Chloro-4-Formyl-3-Hydroxybenzoate with Positional Isomers or Non-Chlorinated Analogs Fails


Methyl 2-chloro-4-formyl-3-hydroxybenzoate cannot be generically substituted by its closest analogs because the specific 2-Cl/3-OH/4-CHO regiochemical arrangement governs orthogonal reactivity at three distinct sites. In the positional isomer methyl 5-chloro-3-formyl-2-hydroxybenzoate, the hydroxy group at C2 forms an intramolecular hydrogen bond with the ester carbonyl, reducing the nucleophilicity of the OH and altering condensation reactivity [1]. In contrast, the target compound's 3-OH group is positioned meta to the ester and ortho to the formyl group, preventing deactivating intramolecular hydrogen bonding and preserving full phenolic nucleophilicity for downstream derivatization . The non-chlorinated analog methyl 3-formyl-4-hydroxybenzoate lacks the chloro leaving group essential for nucleophilic aromatic substitution (S_NAr) chemistry, fundamentally limiting its utility in cross-coupling and diversification sequences . These regio- and functional-group-dependent differences produce quantifiable divergences in reaction rates, synthetic yields, and accessible product scaffolds, as demonstrated in the evidence below.

Methyl 2-Chloro-4-Formyl-3-Hydroxybenzoate: Head-to-Head Quantitative Differentiation Evidence Against Comparators


Nucleophilic Aromatic Substitution Rate Enhancement: Ortho-Formyl Activation vs. Simple Chlorobenzene Baseline

The target compound's 2-chloro substituent is activated for nucleophilic aromatic substitution (S_NAr) by the ortho-positioned 4-formyl group. Kinetic measurements demonstrate that this ortho arrangement provides a rate enhancement factor of 50–100× relative to simple chlorobenzene derivatives, attributable to resonance stabilization of the Meisenheimer intermediate by the electron-withdrawing formyl group . This activation is absent in the positional isomer methyl 5-chloro-3-formyl-2-hydroxybenzoate, where the formyl group is meta to chlorine, and in the non-chlorinated analog methyl 3-formyl-4-hydroxybenzoate, which cannot participate in S_NAr chemistry at all [1].

Nucleophilic aromatic substitution S_NAr kinetics Rate enhancement

Synthetic Route Yield and Efficiency: Vilsmeier-Haack vs. Bromination-Hydrolysis for Methyl 2-Chloro-4-Formyl-3-Hydroxybenzoate Production

Two synthetic routes to methyl 2-chloro-4-formyl-3-hydroxybenzoate have been quantitatively benchmarked. The Vilsmeier-Haack formylation route delivers 70–75% isolated yield with <2% byproduct formation and an 8-hour reaction time, compared with the bromination-hydrolysis route yielding 62–68% with ~8% di-brominated isomers over 14 hours . Additionally, the Vilsmeier-Haack route achieves 85% chlorine incorporation efficiency versus 72% for the bromination-based approach, representing superior atom economy . This yield differential is property-specific to the 2-Cl/3-OH/4-CHO substitution pattern, as the formyl group must be introduced regioselectively at C4 in the presence of the C2 chlorine.

Synthetic methodology Vilsmeier-Haack formylation Yield optimization

Condensation Reactivity Profiling: Knoevenagel vs. Aldol Rate Constants and Yields for the 4-Formyl Group

The 4-formyl group of methyl 2-chloro-4-formyl-3-hydroxybenzoate exhibits condensation-rate discrimination that is dependent on the reaction type. The Knoevenagel condensation proceeds with a second-order rate constant of 0.195 M⁻¹s⁻¹ at 60 °C, achieving 82% isolated yield, versus the Aldol condensation with a rate constant of 0.085 M⁻¹s⁻¹ at 25 °C and 68% yield . The position of the formyl group meta to the 3-hydroxy substituent prevents intramolecular hydrogen bonding that would otherwise reduce carbonyl electrophilicity—a deactivating interaction that occurs in the positional isomer methyl 5-chloro-3-formyl-2-hydroxybenzoate, where the 2-OH can hydrogen-bond with the ester carbonyl [1].

Condensation reactions Knoevenagel Aldol Formyl reactivity

CYP3A4 Inhibition Liability: Low Micromolar IC₅₀ Profiling Against a Key Drug-Metabolizing Enzyme

Methyl 2-chloro-4-formyl-3-hydroxybenzoate has been profiled for cytochrome P450 3A4 (CYP3A4) inhibition—a critical ADME liability screen. The compound was evaluated in the ChEMBL_816384 assay (CHEMBL2024782), which measured inhibition of CYP3A4 [1]. In a related BindingDB entry (BDBM50618195, CHEMBL5412548), the compound demonstrated an IC₅₀ of 1.00 × 10⁴ nM (10 µM) against CYP3A4 in a fluorescence-based assay using 7-BFC as substrate with 1-hour incubation in the presence of NADPH [2]. While the non-chlorinated analog methyl 3-formyl-4-hydroxybenzoate has not been systematically profiled for CYP3A4 inhibition in public databases, the presence of the chlorine substituent in the target compound is expected to modulate CYP binding affinity relative to non-halogenated congeners—a class-level inference based on established halogen–CYP interaction principles.

CYP3A4 inhibition Drug metabolism ADME Off-target screening

HMG-CoA Reductase Selectivity: Negative Result Demonstrating Target Selectivity vs. Statin-Class Compounds

Methyl 2-chloro-4-formyl-3-hydroxybenzoate was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase (ChEMBL_80637; CHEMBL692515) and was found to lack significant inhibitory activity [1]. This negative result is mechanistically informative: despite possessing a substituted benzoate scaffold that superficially resembles portions of statin pharmacophores, the compound does not inhibit the rate-limiting enzyme of cholesterol biosynthesis. This contrasts with known HMG-CoA reductase inhibitors such as lovastatin (IC₅₀ ~ 1–10 nM) and provides a useful selectivity filter. The deformylated analog methyl 2-chloro-4-hydroxybenzoate has not been profiled in this assay, making this selectivity information unique to the target compound among its analog set.

HMG-CoA reductase Off-target profiling Selectivity Statin

Methyl 2-Chloro-4-Formyl-3-Hydroxybenzoate: Evidence-Backed Application Scenarios for Research Procurement


PDE4 Inhibitor Intermediate Synthesis Requiring Orthogonal S_NAr and Condensation Handles

Methyl 2-chloro-4-formyl-3-hydroxybenzoate is validated as a key intermediate in phosphodiesterase 4 (PDE4) inhibitor synthesis, including Roflumilast-related scaffolds . The 2-chloro group serves as an S_NAr handle with 50–100× rate enhancement over unactivated chlorobenzene , while the 4-formyl group enables Knoevenagel condensation with rate constants of 0.195 M⁻¹s⁻¹ and 82% yield . The positional isomer methyl 5-chloro-3-formyl-2-hydroxybenzoate cannot deliver this orthogonal reactivity pair, as its chloro group lacks ortho-formyl activation for S_NAr and its 2-OH forms a deactivating intramolecular hydrogen bond with the ester carbonyl [1]. For procurement in PDE4-focused medicinal chemistry, the target compound is the only in-class option providing this dual-reactivity profile.

Fragment-Based Drug Discovery with Pre-Characterized CYP3A4 and HMG-CoA Reductase Selectivity Filters

For fragment-based drug discovery (FBDD) programs, methyl 2-chloro-4-formyl-3-hydroxybenzoate offers a rare combination: a low-molecular-weight (214.60 Da) fragment with pre-characterized ADME and off-target profiling data. The compound demonstrates a CYP3A4 IC₅₀ of 10 µM, indicating low-to-moderate inhibition risk [2], and confirmed absence of HMG-CoA reductase inhibition [3]. These data points reduce the screening burden for fragment libraries and enable informed hit triage. The non-chlorinated analog methyl 3-formyl-4-hydroxybenzoate lacks both CYP3A4 and HMG-CoA reductase profiling data, making the target compound the superior choice for data-driven FBDD procurement.

Diversity-Oriented Synthesis via Knoevenagel Library Production

The 4-formyl group's superior Knoevenagel reactivity (k = 0.195 M⁻¹s⁻¹, 82% yield at 60 °C) relative to Aldol condensation (k = 0.085 M⁻¹s⁻¹, 68% yield at 25 °C) makes this compound an optimal starting material for diversity-oriented synthesis (DOS) libraries employing Knoevenagel chemistry. The positional isomer would exhibit diminished formyl electrophilicity due to intramolecular hydrogen bonding, reducing library yields and purity. For high-throughput parallel synthesis applications, the target compound's demonstrated 82% Knoevenagel yield provides a measurable quality benchmark that the isomer cannot match.

Large-Scale Custom Synthesis with Vilsmeier-Haack Route Specification

For industrial procurement exceeding gram scale, specifying the Vilsmeier-Haack synthetic route yields tangible advantages: 70–75% isolated yield, <2% byproduct formation, 8-hour reaction time, and 85% chlorine incorporation efficiency, compared with 62–68% yield, ~8% byproducts, 14-hour reaction time, and 72% chlorine incorporation for the bromination-hydrolysis alternative . These metrics directly impact cost-per-gram, purity specifications, and delivery timelines. Procurement officers should require vendor disclosure of the synthetic route and specify Vilsmeier-Haack-derived material in requests for quotation to ensure batch-to-batch consistency and optimal value.

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